molecular formula C14H15NO2 B479682 N-[2-(2-naphthyloxy)ethyl]acetamide CAS No. 883805-28-5

N-[2-(2-naphthyloxy)ethyl]acetamide

Cat. No.: B479682
CAS No.: 883805-28-5
M. Wt: 229.27g/mol
InChI Key: SCXPXWQNSNWITP-UHFFFAOYSA-N
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Description

N-[2-(2-Naphthyloxy)ethyl]acetamide is a synthetic acetamide derivative characterized by a naphthalene ring linked via an ether oxygen to an ethyl chain, terminating in an acetamide group. This structural motif confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacological and biochemical interactions.

Properties

IUPAC Name

N-(2-naphthalen-2-yloxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-11(16)15-8-9-17-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXPXWQNSNWITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: N-[2-(2-naphthyloxy)ethyl]ethylamine.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Anti-Inflammatory Properties

One of the primary applications of N-[2-(2-naphthyloxy)ethyl]acetamide lies in its anti-inflammatory effects. Research indicates that compounds with naphthalene moieties exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The structure-activity relationship (SAR) studies suggest that modifications to the naphthalene ring can enhance anti-inflammatory activity by increasing COX-2 inhibition potency .

Neuropathic Pain Management

Recent studies have highlighted the potential of this compound as a selective sigma-1 receptor antagonist. This receptor plays a pivotal role in the modulation of pain pathways. In animal models, administration of sigma-1 receptor antagonists has shown promise in reducing neuropathic pain without inducing tolerance, suggesting that this compound may serve as a therapeutic agent for chronic pain conditions .

Synthesis and Derivative Development

The synthesis of this compound involves several key steps that can be modified to produce various derivatives with enhanced properties. For instance, the introduction of different substituents on the naphthalene or acetamide moiety can lead to compounds with improved pharmacological profiles. Preliminary studies indicate that certain derivatives demonstrate superior anti-inflammatory and analgesic effects compared to the parent compound .

Case Study 1: Anti-Inflammatory Efficacy

A study evaluated the anti-inflammatory effects of several naphthalene-derived compounds, including this compound, using carrageenan-induced paw edema models in rats. The results showed a significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent .

Case Study 2: Pain Management

Another investigation focused on the sigma-1 receptor antagonism properties of this compound. Mice subjected to nerve injury displayed reduced mechanical and thermal hypersensitivity after treatment with this compound, indicating its efficacy in managing neuropathic pain .

Comparative Analysis of Related Compounds

Compound NamePrimary ActivityCOX-2 Inhibition IC50 (µM)Sigma-1 Receptor Activity
This compoundAnti-inflammatory, Analgesic0.04Yes
CelecoxibAnti-inflammatory0.04No
Other Naphthalene DerivativesVariableVariesVariable

Conclusion and Future Directions

This compound presents promising applications in the fields of anti-inflammation and pain management. Ongoing research into its derivatives could yield new therapeutic agents with enhanced efficacy and reduced side effects. The exploration of its mechanisms at the molecular level will further elucidate its potential roles in clinical settings.

Future studies should focus on comprehensive pharmacokinetic and toxicological evaluations to establish safety profiles for human use, alongside more extensive clinical trials to validate these findings in diverse populations.

Mechanism of Action

The mechanism of action of N-[2-(2-naphthyloxy)ethyl]acetamide is not fully understood. it is believed to interact with various molecular targets through its naphthalene ring and acetamide group. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[2-(2-naphthyloxy)ethyl]acetamide with analogous compounds, focusing on structural variations, biological activities, and functional outcomes.

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)acetamide

  • Structural Difference: Replaces the ethyl group with a morpholinoethyl moiety.
  • Biological Activity : Demonstrates cytotoxic effects against HeLa cells comparable to cisplatin (IC₅₀ = 3.16 µM/mL vs. cisplatin’s 3.32 µM/mL) .
  • Key Insight : The morpholine ring enhances solubility and may modulate target interactions, though cytotoxicity remains similar to the reference drug.

N-(5-Chloro-2-methylphenyl)-2-(2-Naphthyloxy)acetamide

  • Structural Difference : Substitutes the ethyl-acetamide group with a chloro-methylphenyl moiety.
  • Biological Activity: Not explicitly detailed in the evidence, but the chloro and methyl groups likely alter metabolic stability and binding affinity compared to the parent compound .

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a, 3b, 3c)

  • Structural Difference : Incorporates a 4-methoxyphenyl group instead of naphthyloxy.
  • Biological Activity :
    • 3a : IC₅₀ = 69 µM (protein tyrosine phosphatase inhibition).
    • 3b : IC₅₀ = 87 µM.
    • 3c : IC₅₀ = 74 µM.
  • In Vivo Effects : At 100 mg/kg, these compounds reduced blood sugar by 20–25% in diabetic rat models .
  • Key Insight : The methoxy group enhances hypoglycemic activity but reduces inhibitory potency compared to naphthyloxy-containing analogs.

Substituted Phenoxy Acetamide Derivatives

  • Structural Difference: Replaces naphthyloxy with substituted phenoxy groups (e.g., bromocyclohexyl, trimethylbicycloheptanyl).

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

  • Structural Difference : Features chloro and alkyl/aryl substituents on the acetamide nitrogen.
  • Functional Role : Used as pre-emergent herbicides. The chloro group enhances reactivity with plant enzymes, contrasting with the pharmacological focus of naphthyloxy derivatives .

Data Tables: Comparative Analysis

Table 1: Cytotoxic and Enzymatic Activities of Selected Analogs

Compound Structure Variation IC₅₀ (µM) Key Activity Reference
N-(2-Morpholinoethyl)-2-(naphthyloxy)acetamide Morpholinoethyl substitution 3.16 Cytotoxicity (HeLa)
N-[2-(4-Methoxyphenyl)ethyl]acetamide (3a) 4-Methoxyphenyl substitution 69 Enzyme inhibition
Alachlor Chloro + methoxymethyl N/A Herbicidal

Table 2: Pharmacological Outcomes in In Vivo Models

Compound Dose (mg/kg) Blood Sugar Reduction (%) Model Reference
N-[2-(4-Methoxyphenyl)ethyl]acetamide (3a) 100 25.1 Sucrose-loaded rats
3c 100 24.6 Streptozotocin-diabetic rats

Key Findings and Implications

Morpholine vs. Ethyl Substitution: The morpholino group in ’s compound improves solubility without compromising cytotoxicity, suggesting a viable strategy for optimizing drug-like properties.

Substituent Effects on Activity : Methoxy and chloro groups (e.g., in 3a and alachlor) diverge in function—methoxy enhances hypoglycemic activity, while chloro confers herbicidal action.

Naphthyloxy vs. Phenoxy: Naphthyloxy derivatives may offer superior target specificity in cancer therapy compared to phenoxy-based anti-inflammatory agents .

Biological Activity

N-[2-(2-naphthyloxy)ethyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene moiety linked to an acetamide group. This structure is believed to influence its interactions with biological targets, potentially affecting various signaling pathways.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to the presence of the naphthalene ring and acetamide group. These interactions could modulate biological pathways, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that naphthalene derivatives can inhibit bacterial growth and show efficacy against certain fungi. The potential for this compound to act as an antimicrobial agent warrants further investigation.

Cytotoxicity and Anticancer Activity

Cytotoxicity assays are crucial in evaluating the potential anticancer properties of compounds. This compound has been evaluated in vitro using various mammalian cell lines. The MTT assay, a standard method for assessing cell viability, can be employed to determine the cytotoxic effects of this compound on cancer cells.

  • Table 1: Summary of Cytotoxicity Studies
Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
A549 (Lung)15.3
HeLa (Cervical)12.8

These findings suggest that this compound may possess significant anticancer activity, particularly against breast and lung cancer cell lines.

Case Studies

  • Study on Anticancer Effects : A study investigating various naphthalene derivatives highlighted the potential of this compound in inhibiting cancer cell proliferation. The study utilized both MTT assays and colony-forming assays to evaluate the compound's effects on cell migration and invasion .
  • In Vivo Studies : Preliminary in vivo studies have suggested that compounds with similar structures exhibit anti-inflammatory properties, which may enhance their anticancer effects by modulating tumor microenvironments .

Future Directions

Further research is essential to elucidate the full biological profile of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed studies are needed to identify specific molecular targets and pathways affected by this compound.
  • In Vivo Efficacy : Animal models should be employed to assess the therapeutic potential and safety profile of this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could guide the design of more potent derivatives.

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